molecular formula C11H9Cl2N3O2S B186345 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide CAS No. 55841-89-9

2-(2,3-Dichloroanilino)-3-pyridinesulfonamide

Cat. No. B186345
CAS RN: 55841-89-9
M. Wt: 318.2 g/mol
InChI Key: HECOKSRQEZLTGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dichloroanilino)-3-pyridinesulfonamide, also known as DCAPS, is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonamide-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism Of Action

2-(2,3-Dichloroanilino)-3-pyridinesulfonamide inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target substrate, which in turn affects the downstream signaling pathway.

Biochemical And Physiological Effects

2-(2,3-Dichloroanilino)-3-pyridinesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide in lab experiments is its ability to selectively inhibit the activity of certain protein kinases, allowing for the study of specific signaling pathways. However, one limitation is that 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide can have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for the use of 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide in scientific research. One area of interest is the development of 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide-based therapeutics for the treatment of cancer and inflammatory diseases. Another potential direction is the study of the structure-activity relationship of 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide and related compounds, which could lead to the development of more potent and selective protein kinase inhibitors. Additionally, 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide could be used in the development of diagnostic tools for the detection of certain protein kinases in disease states.

Synthesis Methods

2-(2,3-Dichloroanilino)-3-pyridinesulfonamide can be synthesized through a variety of methods, including the reaction of 2,3-dichloroaniline with pyridine-3-sulfonic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or column chromatography. Other methods include the reaction of 2,3-dichloroaniline with pyridine-3-sulfonamide, followed by purification through recrystallization or column chromatography.

Scientific Research Applications

2-(2,3-Dichloroanilino)-3-pyridinesulfonamide has been used in scientific research for its ability to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide has been shown to selectively inhibit the activity of certain protein kinases, making it a valuable tool for studying the function of these enzymes in various biological pathways.

properties

CAS RN

55841-89-9

Product Name

2-(2,3-Dichloroanilino)-3-pyridinesulfonamide

Molecular Formula

C11H9Cl2N3O2S

Molecular Weight

318.2 g/mol

IUPAC Name

2-(2,3-dichloroanilino)pyridine-3-sulfonamide

InChI

InChI=1S/C11H9Cl2N3O2S/c12-7-3-1-4-8(10(7)13)16-11-9(19(14,17)18)5-2-6-15-11/h1-6H,(H,15,16)(H2,14,17,18)

InChI Key

HECOKSRQEZLTGY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=CC=N2)S(=O)(=O)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=CC=N2)S(=O)(=O)N

Other CAS RN

55841-89-9

Origin of Product

United States

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